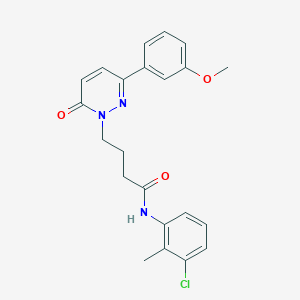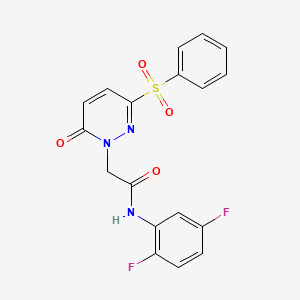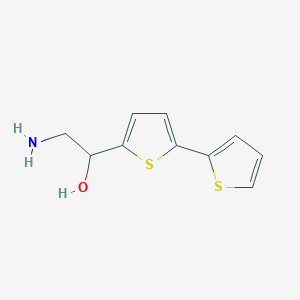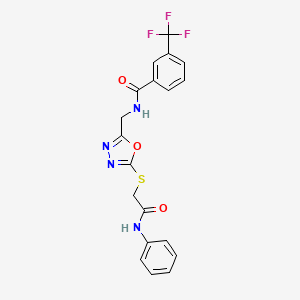![molecular formula C17H17N3O B2409826 N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411318-67-5](/img/structure/B2409826.png)
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide, also known as CPPB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. CPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). In
作用机制
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide acts as a PAM of mGluR5, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. The binding of this compound to mGluR5 allosteric site induces a conformational change in the receptor, leading to an increase in its affinity for glutamate and subsequent activation of downstream signaling pathways. The activation of mGluR5 by this compound has been shown to increase the release of several neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which are essential for learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
实验室实验的优点和局限性
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has several advantages as a research tool. The compound has high potency and selectivity for mGluR5, which allows for the precise modulation of the receptor activity. This compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. The compound has poor aqueous solubility, which can limit its bioavailability and make it difficult to administer to animals. In addition, the pharmacokinetic profile of this compound is not well characterized, which can make it challenging to determine the optimal dosing regimen for in vivo studies.
未来方向
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of this compound and its effects on various neurological and psychiatric disorders. In addition, the development of more potent and selective mGluR5 PAMs could lead to the discovery of new therapeutic agents for these disorders. Finally, the optimization of the pharmacokinetic profile of this compound could improve its bioavailability and facilitate its translation to clinical trials.
合成方法
The synthesis of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide involves several steps, starting from the reaction of 1-phenylpyrazole-4-carbaldehyde with cyclopropylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with propargyl bromide to obtain the final product, this compound. The synthesis of this compound has been reported in several research articles, and its purity and identity have been confirmed using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has been shown to enhance the activity of mGluR5, which is involved in the regulation of several neurotransmitters such as glutamate, GABA, and dopamine. The modulation of mGluR5 activity by this compound has been shown to have a positive effect on synaptic plasticity and cognitive function.
属性
IUPAC Name |
N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-6-17(21)19(15-9-10-15)12-14-11-18-20(13-14)16-7-4-3-5-8-16/h3-5,7-8,11,13,15H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRAVPAUMQELHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CN(N=C1)C2=CC=CC=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)


![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)




![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)